N-Methyldidecylamine

Description

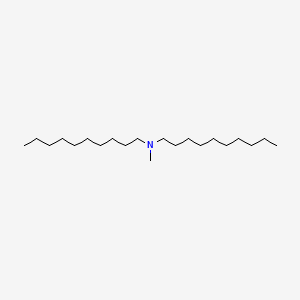

Structure

2D Structure

Properties

IUPAC Name |

N-decyl-N-methyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBNMWWDBWBAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027649 | |

| Record name | N-Methyldidecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7396-58-9 | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Didecylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7396-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldidecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldidecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyldidecylamine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine is a tertiary amine with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by experimental protocols for their determination. The document further explores its key applications, including its role as a precursor in the synthesis of quaternary ammonium (B1175870) surfactants and its use as a reagent in the development of novel anthraquinone-based compounds with potential therapeutic applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as Didecylmethylamine, is a long-chain tertiary amine. Its structure consists of a nitrogen atom bonded to one methyl group and two decyl chains.

Table 1: General Identifiers for this compound

| Identifier | Value |

| CAS Number | 7396-58-9[1][2] |

| Molecular Formula | C₂₁H₄₅N[1][2] |

| Molecular Weight | 311.59 g/mol [2] |

| IUPAC Name | N-decyl-N-methyldecan-1-amine[1] |

| Synonyms | Didecylmethylamine, DAMA-10, Di-n-decylmethylamine[2] |

| InChI Key | ATBNMWWDBWBAHM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCCCCCCCN(C)CCCCCCCCCC[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of experimental procedures.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Clear, slightly light yellow liquid with a fish-like odor[1][2] |

| Melting Point | -7.4 °C[2] |

| Boiling Point | 145 °C at 2 mmHg[2][3] |

| 365.2 °C at 760 mmHg[1] | |

| Density | 0.807 g/mL at 20 °C[2][4] |

| Flash Point | 93 °C (closed cup)[2][3] |

| Water Solubility | Insoluble; 1.2 µg/L[1][2] |

| Vapor Pressure | 1.6 x 10⁻⁵ mmHg at 25 °C[1][2] |

Table 3: Spectroscopic and Computational Data for this compound

| Property | Value |

| Refractive Index (n20/D) | 1.448[2] |

| pKa (Predicted) | 9.83 ± 0.50[1][2] |

| LogP (Predicted) | 9.63[1] |

| Polar Surface Area | 3.24 Ų[1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Density Determination

The density of this compound can be determined using a digital density meter according to the ASTM D4052 standard test method.[1]

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the U-tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]

-

Apparatus: A digital density meter equipped with a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Equilibrate the sample to the desired measurement temperature (e.g., 20 °C).

-

Introduce the sample into the measurement cell, ensuring no air bubbles are present.

-

Record the density reading once the value has stabilized.

-

Flash Point Determination

The flash point can be determined using the Pensky-Martens closed-cup method as described in ASTM D93.[4][5]

-

Principle: A brass test cup is filled with the sample and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]

-

Apparatus: Pensky-Martens closed-cup flash point tester (manual or automated).

-

Procedure (Procedure A for distillate fuels is applicable):

-

Fill the test cup with the this compound sample to the specified level.

-

Place the lid on the cup and begin heating and stirring at the prescribed rates.

-

Apply the ignition source at regular temperature intervals.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Correct the observed flash point for any deviation from the standard atmospheric pressure.

-

Refractive Index Determination

The refractive index can be measured using a refractometer following the guidelines of ASTM D1218.[1][7]

-

Principle: This method measures the refractive index using the critical angle method with monochromatic light (typically the sodium D-line at 589.3 nm).[4]

-

Apparatus: A precision refractometer with temperature control.

-

Procedure:

-

Calibrate the instrument using certified liquid standards.

-

Apply a small amount of the this compound sample to the prism of the refractometer.

-

Allow the sample to reach thermal equilibrium with the instrument at the desired temperature (e.g., 20 °C).

-

Observe the borderline between the light and dark fields and align it with the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.

-

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

-

Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.[6][8]

-

Apparatus: A pH meter with a calibrated electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

Prepare a dilute solution of this compound in water or a suitable solvent mixture.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standard acid solution in small increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of acid added. The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of various commercially and scientifically important compounds.

Synthesis of this compound

A common industrial method for the synthesis of N-methyl-dialkylamines involves the reaction of a secondary dialkylamine with formaldehyde (B43269).[9]

-

Reaction: Didecylamine is reacted with formaldehyde at elevated temperatures (100-200 °C).

-

Stoichiometry: Typically, 1.5 to 3 moles of formaldehyde are used per mole of the secondary amine.[9]

-

Workup: The resulting reaction product is degassed, the aqueous phase is separated, and the organic phase containing this compound is purified by distillation.[9]

Applications

This compound is a key starting material for the production of quaternary ammonium compounds (quats), which are widely used as cationic surfactants.

-

Reaction: this compound undergoes quaternization (the Menshutkin reaction) with an alkylating agent, such as benzyl (B1604629) chloride or methyl chloride, to form the corresponding quaternary ammonium salt.[10]

-

Applications of Derived Surfactants: These surfactants have applications as fabric softeners, hair conditioners, disinfectants, and phase transfer catalysts.[10]

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. kaycantest.com [kaycantest.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. 3.2. pKa Analysis [bio-protocol.org]

- 7. store.astm.org [store.astm.org]

- 8. benchchem.com [benchchem.com]

- 9. DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde - Google Patents [patents.google.com]

- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of N-Methyldidecylamine from Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methyldidecylamine, a tertiary amine with applications in chemical synthesis and as a reagent in the development of novel compounds. The primary focus of this document is the synthesis from its secondary amine precursor, didecylamine (B41449), via the Eschweiler-Clarke reaction. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (CAS 7396-58-9) is a tertiary amine that serves as a valuable intermediate in organic synthesis.[1][2] Its synthesis from the corresponding secondary amine, didecylamine, is most effectively and commonly achieved through the Eschweiler-Clarke reaction. This method offers a high-yielding and selective N-methylation that crucially avoids the over-methylation and formation of quaternary ammonium (B1175870) salts, a common side reaction with other methylation techniques.[3][4][5][6] The Eschweiler-Clarke reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent in a one-pot reductive amination process.[3][7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₅N | [8] |

| Molecular Weight | 311.59 g/mol | [8] |

| CAS Number | 7396-58-9 | [1] |

| Appearance | Clear to slightly light yellow liquid with a fish-like odor. | [1][8] |

| Melting Point | -7.4 °C | [8] |

| Boiling Point | 145 °C at 2 mmHg | [8] |

| Density | 0.807 g/mL at 20 °C | [8] |

| Refractive Index | n20/D 1.448 | [8] |

| Solubility | Insoluble in water. | [1][9] |

Synthesis of this compound via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines.[3][4][5] In the case of synthesizing this compound, the secondary amine didecylamine is reacted with an excess of formaldehyde and formic acid.[3][10]

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[11][12] The key steps are:

-

Iminium Ion Formation: The secondary amine, didecylamine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield a resonance-stabilized iminium ion.[11]

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step forms the tertiary amine, this compound.[11][12]

-

Irreversibility: The reaction is driven to completion by the decomposition of the resulting protonated formic acid into carbon dioxide and water, making the process irreversible.[3]

A key advantage of this reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[3][12]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Eschweiler-Clarke reaction of secondary amines and is expected to provide a high yield of this compound.[11]

Materials:

-

Didecylamine (1.0 eq)

-

Formic acid (1.8 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for basification

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine didecylamine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it under reflux with stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. A typical reaction time is several hours.[3][11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and 1 M HCl to the mixture.

-

Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of approximately 11-12 by the addition of a strong base such as NaOH or KOH.

-

Extract the basic aqueous phase with three portions of DCM.

-

Combine the organic extracts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation.[8]

-

Expected Yield:

While a specific yield for the synthesis of this compound is not extensively reported, the general Eschweiler-Clarke reaction for secondary amines is known to be high-yielding, often exceeding 90%. A reported yield for a similar reaction is 98%.[11]

Table 2: Summary of a Representative Eschweiler-Clarke Reaction

| Reactant | Molar Equivalents |

| Secondary Amine | 1.0 |

| Formic Acid | 1.8 |

| Formaldehyde (37% aq.) | 1.1 |

| Reaction Conditions | Value |

| Temperature | 80 °C |

| Time | 18 h |

| Reported Yield | 98% |

Data adapted from a general procedure.[11]

Caption: A step-by-step workflow for the synthesis and purification.

Spectroscopic Data

The characterization of the synthesized this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data | Reference |

| ¹H NMR | Spectral data available on PubChem. | [1] |

| ¹³C NMR | Spectral data available on PubChem and SpectraBase. | [1][13] |

| Mass Spec (GC-MS) | Mass spectrum available on PubChem. | [1] |

While direct spectral data is not provided here, it can be accessed through the referenced databases.

Conclusion

The synthesis of this compound from didecylamine is efficiently achieved using the Eschweiler-Clarke reaction. This method is highly advantageous due to its high yield, operational simplicity, and its ability to prevent the formation of quaternary ammonium byproducts. The provided experimental protocol, based on established procedures, offers a reliable pathway for the synthesis of this tertiary amine for research and development purposes. The physicochemical and spectroscopic data summarized in this guide will be instrumental in the handling and characterization of the final product.

References

- 1. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:7396-58-9 | Chemsrc [chemsrc.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 7396-58-9,this compound | lookchem [lookchem.com]

- 9. This compound | 7396-58-9 [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of N-Methyldidecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis and characterization of N-Methyldidecylamine, a tertiary amine with applications in chemical synthesis, including as a reagent in the development of potential anticancer compounds.[1][2][3] This document outlines the expected spectral data, detailed experimental protocols for its analysis, and a logical workflow for its comprehensive spectroscopic characterization.

Physicochemical Properties of this compound

This compound is a clear, slightly light-yellow liquid with a characteristic fish-like odor.[2][4] It is insoluble in water and has a density less than that of water.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₅N | [1][4][5] |

| Molecular Weight | 311.59 g/mol | [1][3][5] |

| CAS Number | 7396-58-9 | [3][4][5] |

| Density | 0.807 g/mL at 20 °C | [2][5] |

| Refractive Index | n20/D 1.448 | [3][5] |

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is predicted based on its chemical structure and typical values for similar aliphatic tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene (B1212753) groups of the decyl chains and the N-methyl group. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.[6]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.25 | s | 3H | N-CH ₃ |

| ~ 2.20 | t | 4H | N-CH ₂(CH₂)₈CH₃ |

| ~ 1.45 | m | 4H | N-CH₂-CH ₂-(CH₂)₇CH₃ |

| ~ 1.27 | m | 28H | N-(CH₂)₂-(CH ₂)₇CH₃ |

| 0.88 | t | 6H | N-(CH₂)₉-CH ₃ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 58.0 | C H₂-N |

| ~ 42.5 | C H₃-N |

| ~ 32.0 | -C H₂-CH₃ (C9') |

| ~ 29.7 | Methylene chain carbons (C4'-C8') |

| ~ 29.4 | Methylene chain carbons (C3') |

| ~ 27.5 | N-CH₂-C H₂- (C2') |

| ~ 22.8 | -C H₂-CH₃ (C10') |

| ~ 14.2 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

As a tertiary amine, this compound does not possess N-H bonds. Therefore, its IR spectrum is characterized by the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[6][7][8] The key absorption bands are due to C-H and C-N vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| 1375 | Medium | C-H bending (symmetric) of CH₃ groups |

| 1250 - 1020 | Weak to Medium | C-N stretching of aliphatic amine |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 311, consistent with its molecular weight and the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).[9] The fragmentation pattern is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

| m/z | Relative Intensity | Assignment |

| 311 | Low | [M]⁺, Molecular Ion |

| 296 | Medium | [M - CH₃]⁺ |

| 184 | High | [CH₃N(CH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₃)]⁺ (α-cleavage, loss of a C₉H₁₉ radical) |

| 44 | Medium | [CH₃NCH₃]⁺ (further fragmentation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents like acetone-d₆ or benzene-d₆ can be used depending on solubility and desired spectral resolution.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:

-

This compound is a liquid and can be analyzed neat.

-

Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal.

-

Acquire the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it further to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound 95 7396-58-9 [sigmaaldrich.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

N-Methyldidecylamine (CAS 7396-58-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine, with the Chemical Abstracts Service (CAS) number 7396-58-9, is a tertiary amine that is gaining attention in various scientific fields. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and burgeoning applications, particularly in the realms of oncology and nanotechnology-based drug delivery systems. This document consolidates key data, outlines experimental protocols, and visualizes complex processes to serve as a vital resource for professionals in research and development.

Chemical and Physical Properties

This compound is a clear, slightly light yellow liquid characterized by a fish-like odor.[1] It is a combustible material that is insoluble in water.[1][2] This tertiary amine is composed of a central nitrogen atom bonded to two decyl chains and one methyl group.

| Property | Value | Reference(s) |

| CAS Number | 7396-58-9 | [1] |

| Molecular Formula | C21H45N | [1] |

| Molecular Weight | 311.59 g/mol | [1] |

| Appearance | Clear, slightly light yellow liquid with a fish-like odor | [1][3] |

| Density | 0.807 g/mL at 20 °C | [1] |

| Melting Point | -7.4 °C | [1] |

| Boiling Point | 145 °C at 2 mmHg | [1] |

| Flash Point | 93 °C | [1] |

| Water Solubility | 1.2 µg/L | [1] |

| LogP | 8.8 | [1] |

| pKa | 9.83 ± 0.50 (Predicted) | [1] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main synthetic routes:

-

Reductive Amination: This method involves the reaction of didecylamine (B41449) with formaldehyde (B43269) in the presence of a reducing agent and a catalyst.

-

Alkylation: This route entails the alkylation of a suitable amine with a long-chain alkyl halide.

A common laboratory-scale synthesis involves the N-methylation of didecylamine.

Experimental Protocol: N-Methylation of Didecylamine (Illustrative)

This protocol is a general representation of N-methylation and may require optimization for specific laboratory conditions.

Materials:

-

Didecylamine

-

Formaldehyde (37% solution in water)

-

Formic acid (88%)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

To a stirred solution of didecylamine (1 equivalent) in formic acid, add formaldehyde (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 100°C and maintain for 2 hours.

-

Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is approximately 9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

General Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate and reagent in several areas of research and development, most notably in the synthesis of potential anticancer agents and as a capping agent in the formation of nanoparticles for drug delivery.

Synthesis of Anthraquinone-Based Anticancer Agents

This compound is a key reagent in the synthesis of novel anthraquinone (B42736) compounds that exhibit potential as anticancer agents.[4][5] These synthesized compounds often function through mechanisms involving DNA intercalation and alkylation, leading to cellular apoptosis.

Mechanism of Action of Resulting Anthraquinone Derivatives:

The anticancer activity of many anthraquinone derivatives stems from their ability to interact with cellular DNA. The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[6][7] This disrupts the normal structure of DNA and can inhibit processes like DNA replication and transcription. Additionally, some derivatives can alkylate DNA, forming covalent bonds that further damage the DNA structure and trigger cell death pathways.[2][3]

Simplified signaling pathway of anthraquinone derivatives.

Role in Nanoparticle Synthesis for Drug Delivery

This compound can be employed as a capping agent in the synthesis of nanoparticles.[6] In this role, the amine group coordinates to the surface of the growing nanoparticle, while its long alkyl chains provide a steric barrier, preventing aggregation and controlling the size and stability of the nanoparticles. These functionalized nanoparticles can then be loaded with therapeutic agents for targeted drug delivery.

Experimental Protocol: Synthesis of Didecylamine-Capped Palladium Nanoparticles (Adapted)

This protocol is adapted from methods using similar long-chain amines and can be modified for this compound.

Materials:

-

Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)

-

This compound

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere, dissolve Pd(acac)₂ in anhydrous toluene.

-

Add this compound to the solution and stir.

-

Heat the mixture to 60°C.

-

In a separate vial, dissolve the tert-butylamine borane complex in anhydrous toluene.

-

Slowly inject the reducing agent solution into the heated palladium precursor solution with vigorous stirring. A color change indicates nanoparticle formation.

-

Continue stirring at 60°C for 1 hour.

-

Cool the solution to room temperature.

-

Precipitate the nanoparticles by adding excess ethanol and collect them by centrifugation.

-

Wash the nanoparticles with ethanol to remove impurities.

-

Disperse the purified nanoparticles in a non-polar solvent for storage.

Workflow for didecylamine-capped nanoparticle synthesis.

Toxicology and Safety

This compound is classified as toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact.[1] It is also corrosive and can cause skin irritation and eye damage.[8]

| Toxicity Data | Value | Species | Reference(s) |

| Acute Oral LD50 | >500 mg/kg to <2,000 mg/kg | Rat | [1] |

| Acute Dermal LD50 | >4,000 mg/kg | Rat | [1] |

| Acute Inhalation LC50 | 5.1 mg/L/4 hour (aerosol) | Rat | [1] |

Handling and Personal Protective Equipment (PPE):

-

Wear splashproof goggles or a face shield, chemical-resistant gloves, and an impervious apron and footwear.[1]

-

Use a NIOSH-approved respirator for particles, gases, and vapors.[1]

-

An eyewash station and emergency shower should be readily available in the work area.[1]

Regulatory Information

This compound is listed on several international chemical inventories, indicating its commercial use and the need for regulatory compliance.

| Inventory | Status | Reference(s) |

| EINECS (European Inventory of Existing Commercial Chemical Substances) | Listed (230-990-1) | [8] |

| TSCA (Toxic Substances Control Act, USA) | Listed | [9] |

| DSL/NDSL (Domestic/Non-Domestic Substances List, Canada) | Listed | [10] |

| AICS (Australian Inventory of Chemical Substances) | Listed | [10] |

| IECSC (Inventory of Existing Chemical Substances in China) | Listed | [10] |

| KECL (Korean Existing Chemicals List) | Listed | [10] |

Conclusion

This compound is a tertiary amine with significant potential in synthetic chemistry, particularly in the development of novel therapeutics and advanced materials. Its role as a precursor to potential anticancer compounds and as a functional component in nanoparticle synthesis highlights its importance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential while ensuring laboratory and environmental safety. Further research into its direct biological activities and applications in various drug delivery platforms is warranted.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 8. This compound 95 7396-58-9 [sigmaaldrich.com]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of N-Methyldidecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyldidecylamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its physicochemical properties, predicted solubility based on analogous compounds, and a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound (CAS No. 7396-58-9) is a tertiary aliphatic amine with the molecular formula C₂₁H₄₅N.[1] It presents as a clear, slightly light yellow liquid with a characteristic fish-like odor.[1][2] This compound is of interest in various chemical synthesis applications, including as a reagent in the preparation of novel anthraquinone-based anticancer compounds.[2][3] A thorough understanding of its solubility is critical for its effective use in research and development, particularly in reaction chemistry, formulation, and purification processes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₅N | [1] |

| Molecular Weight | 311.59 g/mol | [1] |

| Appearance | Clear, slightly light yellow liquid with a fish-like odor | [1][2] |

| Melting Point | -7.4 °C | [1] |

| Boiling Point | 145 °C at 2 mmHg | [1] |

| Density | 0.807 g/mL at 20 °C | [1] |

| Water Solubility | 1.2 µg/L | [1][4] |

| pKa | 9.83 ± 0.50 (Predicted) | [1] |

Solubility in Organic Solvents

This compound, being a high molecular weight aliphatic amine, is generally soluble in a variety of organic solvents.[5][6][7] The governing principle of "like dissolves like" suggests high solubility in nonpolar and moderately polar aprotic solvents due to the predominance of van der Waals forces interacting with its long alkyl chains.[8] While specific quantitative data for this compound is scarce, the solubility of structurally similar tertiary amines provides a strong predictive basis.

A study on the solubility of high molecular weight symmetrical normal aliphatic tertiary amines, such as tridodecylamine (B85476) (C₃₆H₇₅N), offers valuable insight.[9] this compound (C₂₁H₄₅N) is structurally comparable, and its solubility profile is expected to be similar. Table 2 presents the solubility data for tridodecylamine in various organic solvents.

Table 2: Solubility of Tridodecylamine (a structural analog to this compound) in Common Organic Solvents [9]

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Acetone | 10 | 0.5 |

| 20 | 1.5 | |

| 30 | 4.5 | |

| Benzene | 10 | 10.5 |

| 20 | 38.0 | |

| 30 | Miscible | |

| Carbon Tetrachloride | 10 | 10.0 |

| 20 | 35.0 | |

| 30 | Miscible | |

| Cyclohexane | 10 | 8.0 |

| 20 | 28.0 | |

| 30 | Miscible | |

| 1,4-Dioxane | 10 | 2.5 |

| 20 | 7.5 | |

| 30 | 25.0 | |

| Ethyl Acetate | 10 | 1.0 |

| 20 | 3.0 | |

| 30 | 9.0 | |

| Ethyl Ether | 10 | 4.0 |

| 20 | 12.0 | |

| 30 | 35.0 | |

| n-Hexane | 10 | 6.0 |

| 20 | 22.0 | |

| 30 | Miscible | |

| Iso-octane | 10 | 4.5 |

| 20 | 18.0 | |

| 30 | 65.0 | |

| Methanol | 10 | 0.05 |

| 20 | 0.1 | |

| 30 | 0.2 | |

| 2-Butanone | 10 | 0.8 |

| 20 | 2.5 | |

| 30 | 7.0 | |

| Toluene | 10 | 12.0 |

| 20 | 45.0 | |

| 30 | Miscible | |

| Xylene | 10 | 15.0 |

| 20 | 55.0 | |

| 30 | Miscible |

Note: This data is for tridodecylamine and serves as an estimate for the solubility behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, based on the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.[8][10]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any suspended micro-droplets or solid particles.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered, saturated solution.

-

Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator).

-

Once the solvent is removed, dry the flask containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) * 100

-

Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for this compound solubility determination.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its physicochemical properties and the data from analogous tertiary amines strongly suggest high solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar protic solvents like methanol. For applications requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the effective application of this compound in various scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 7396-58-9 [chemicalbook.com]

- 3. This compound CAS#: 7396-58-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of Tertiary Amines: A Focus on N-Methyldidecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary amines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to three organic substituents. Their unique structural and electronic properties impart a rich and diverse reactivity profile, making them indispensable in a myriad of applications, from industrial catalysis to pharmaceutical development. This technical guide provides a comprehensive overview of the core reactivity of tertiary amines, with a specific focus on N-Methyldidecylamine, a long-chain aliphatic tertiary amine. Key reactions, including nucleophilic substitution, oxidation, and elimination, are discussed in detail, supplemented with experimental protocols and quantitative data where available. Furthermore, this guide explores the burgeoning role of tertiary amines in drug development, particularly in the formulation of advanced drug delivery systems.

Introduction to this compound and Tertiary Amines

This compound (C₂₁H₄₅N) is a tertiary amine featuring a methyl group and two decyl chains attached to a central nitrogen atom.[1][2] Like other tertiary amines, its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which renders it both basic and nucleophilic. However, the steric hindrance imposed by the two long alkyl chains significantly influences its reaction kinetics and regioselectivity compared to smaller tertiary amines.

Tertiary amines are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] Their ability to act as bases, nucleophiles, and catalysts makes them versatile tools in organic synthesis. In the pharmaceutical industry, the amine functional group is one of the most common moieties found in drug molecules, contributing to properties such as solubility and target binding.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₅N | [1][2] |

| Molecular Weight | 311.59 g/mol | [1][2] |

| Appearance | Clear to slightly light yellow liquid with a fish-like odor | [1][2] |

| Melting Point | -7.4 °C | [1] |

| Boiling Point | 145 °C at 2 mmHg | [1] |

| Density | 0.807 g/mL at 20 °C | [1] |

| Flash Point | 93 °C | [1] |

| Water Solubility | 1.2 µg/L | [1] |

| pKa (Predicted) | 9.83 ± 0.50 | [2] |

| LogP (Predicted) | 8.8 | [1] |

Core Reactivity Profile

The reactivity of this compound, as a representative tertiary amine, can be categorized into three main types of reactions: nucleophilic substitution, oxidation, and elimination reactions.

Nucleophilic Substitution: The Menshutkin Reaction

Tertiary amines are excellent nucleophiles and readily react with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction known as the Menshutkin reaction. This reaction results in the formation of a quaternary ammonium (B1175870) salt. The long alkyl chains in this compound introduce significant steric hindrance, which can affect the reaction rate.

Workflow for Nucleophilic Substitution (Menshutkin Reaction)

Caption: General workflow of the Menshutkin reaction with a tertiary amine.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

The synthesis of N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, a close analog of a product from this compound, provides a relevant experimental protocol.[6]

Materials:

-

N,N-dimethyl-dodecylamine (can be substituted with this compound)

-

4-vinylbenzyl chloride

-

Methanol

-

Benzyl (B1604629) quinine (B1679958) (inhibitor)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 10.65 g of N,N-dimethyl-dodecylamine in 6 mL of methanol.

-

Prepare a solution of 4-vinylbenzyl chloride in a conical flask.

-

Slowly add the 4-vinylbenzyl chloride solution to the amine solution with vigorous stirring.

-

Add a small amount of benzyl quinine to prevent polymerization of the 4-vinylbenzyl chloride.

-

Maintain the reaction mixture at 30°C for 36 hours.

-

After the reaction, pour the product into a beaker and add pure ethanol (B145695). Let it stand for 24 hours.

-

Add more ethanol to the viscous liquid to precipitate the product.

-

Collect the precipitate and recrystallize from ethyl acetate to obtain the purified quaternary ammonium salt.

Quantitative Data: While specific yield data for the reaction with this compound is not readily available in the literature, similar reactions typically proceed with high yields, often exceeding 90%, depending on the specific reactants and conditions.

Oxidation: Formation of Amine N-Oxides

Tertiary amines can be oxidized to form amine N-oxides. Common oxidizing agents include hydrogen peroxide, peroxy acids, and ozone.[7] The lone pair on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent. The resulting N-oxides are highly polar and have applications as surfactants and in drug delivery. The steric hindrance in this compound can influence the rate of oxidation.

Workflow for Tertiary Amine Oxidation

Caption: General workflow for the oxidation of a tertiary amine to an amine N-oxide.

Experimental Protocol: General Procedure for N-Oxide Formation

Materials:

-

Tertiary Amine (e.g., this compound)

-

Hydrogen Peroxide (30% solution)

-

Methanol or another suitable solvent

-

Manganese Dioxide (for quenching)

Procedure:

-

Dissolve the tertiary amine in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or NMR).

-

Quench any excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

-

Filter the mixture to remove the manganese dioxide.

-

Remove the solvent under reduced pressure to obtain the crude amine N-oxide, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data: The oxidation of tertiary amines to N-oxides is generally a high-yielding reaction, often with yields greater than 90%. The reaction kinetics are typically second-order, dependent on the concentrations of both the amine and the oxidizing agent.

Elimination Reactions: Hofmann and Cope Eliminations

When a quaternary ammonium salt derived from a tertiary amine (like that formed in the Menshutkin reaction) possesses a beta-hydrogen, it can undergo an elimination reaction upon treatment with a strong base, typically silver oxide or a hydroxide, to form an alkene and a tertiary amine. This is known as the Hofmann elimination .[8][9][10] A key characteristic of this reaction is that it follows the "Hofmann rule," where the major product is the least substituted alkene, a consequence of the sterically bulky quaternary ammonium leaving group.[8][9]

A related reaction is the Cope elimination , which involves the thermal decomposition of a tertiary amine N-oxide that has at least one beta-hydrogen. This is an intramolecular syn-elimination that also yields an alkene and a hydroxylamine.

Logical Relationship in Hofmann Elimination

Caption: Key components and products of the Hofmann elimination reaction.

Experimental Protocol: General Procedure for Hofmann Elimination

Materials:

-

Quaternary ammonium iodide (prepared from the tertiary amine)

-

Silver(I) oxide

-

Water

-

Heat source

Procedure:

-

Preparation of Quaternary Ammonium Hydroxide: Treat an aqueous solution of the quaternary ammonium iodide with a suspension of silver(I) oxide in water. Stir the mixture for several hours. Silver iodide will precipitate.

-

Filter off the silver iodide precipitate to obtain an aqueous solution of the quaternary ammonium hydroxide.

-

Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, typically at temperatures between 100-150°C.

-

The alkene product, being volatile, can be collected by distillation. The tertiary amine will remain in the reaction mixture.

-

The products can be separated and purified using standard techniques such as extraction and chromatography.

Quantitative Data: The yield of the Hofmann elimination can vary widely depending on the structure of the quaternary ammonium salt and the reaction conditions. For sterically hindered substrates, the formation of the Hofmann product is highly favored.

Applications in Drug Development and Catalysis

The unique reactivity of tertiary amines, including this compound, makes them valuable in various aspects of drug development and industrial catalysis.

Role in Drug Synthesis and Formulation

Furthermore, the ability of tertiary amines to be protonated at physiological pH makes them key components in drug delivery systems.[1] For instance, long-chain tertiary amines can be incorporated into liposomal formulations .[15][16][17] In the acidic environment of endosomes or lysosomes, the tertiary amine becomes protonated, which can lead to the disruption of the liposome (B1194612) and the release of the encapsulated drug.[1] This pH-sensitive drug release mechanism is a cornerstone of targeted cancer therapy.

Signaling Pathway for pH-Sensitive Drug Release

Caption: Simplified pathway of pH-triggered drug release from a tertiary amine-containing liposome.

Catalytic Activity

Tertiary amines are widely used as catalysts in various organic reactions. This compound can function as a phase-transfer catalyst (PTC) . In a two-phase system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The long alkyl chains of this compound enhance its lipophilicity, making it an effective PTC for reactions involving organic-soluble substrates.

Additionally, tertiary amines are known to catalyze polymerization reactions , such as the ring-opening polymerization of benzoxazines.[1][7] They can act as initiators or accelerators in these processes. The catalytic activity is influenced by the basicity and steric accessibility of the amine's lone pair.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides.[1] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound, as a representative long-chain tertiary amine, exhibits a rich and varied reactivity profile. Its nucleophilicity, basicity, and steric properties dictate its behavior in fundamental organic reactions such as nucleophilic substitution, oxidation, and elimination. These characteristics, coupled with its role in the synthesis of bioactive molecules and its utility as a catalyst, underscore the importance of tertiary amines in modern chemical and pharmaceutical sciences. Further research into the quantitative aspects of its reactivity and its application in advanced drug delivery systems will undoubtedly continue to expand its utility and impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antiproliferative activity of 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives against P388 mouse leukemic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. researchgate.net [researchgate.net]

- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US20090148506A1 - Liposomal formulations comprising secondary and tertiary amines and methods for preparing thereof - Google Patents [patents.google.com]

- 16. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2002072068A2 - Lipids, lipid compositions, liposomes, and lipoplexes - Google Patents [patents.google.com]

N-Methyldidecylamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Introduction

N-Methyldidecylamine (CAS No. 7396-58-9) is a tertiary amine that serves as a critical chemical intermediate in a wide array of industrial and pharmaceutical applications.[1] Its molecular structure, which features two long, ten-carbon alkyl chains and a methyl group attached to a central nitrogen atom, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of specialty chemicals.[1] This guide provides an in-depth technical overview of this compound, including its chemical properties, synthesis protocols, and its role as an intermediate, with a focus on applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fish-like odor.[2][3] It is insoluble in water but soluble in organic solvents.[3] A summary of its key quantitative properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₅N | [4] |

| Molecular Weight | 311.59 g/mol | [4] |

| Melting Point | -7.4 °C | [2][4] |

| Boiling Point | 145 °C at 2 mmHg | [2][4] |

| Density | 0.807 g/mL at 20 °C | [2][4] |

| Flash Point | 93 °C (200.1 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.448 | [4] |

| Water Solubility | 1.2 µg/L | [2][4] |

| pKa | 9.83 ± 0.50 (Predicted) | [3][4] |

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long lasting effects) | [5][6] |

| Precautionary Statements | P264, P270, P273, P280, P301+P312, P302+P352 | [5][6] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Aquatic Acute 1, Aquatic Chronic 1 | [5][6] |

| Signal Word | Warning | [5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reductive amination of didecylamine (B41449) with formaldehyde (B43269).[7] This method leverages formaldehyde as a methylating agent, which reacts with the secondary amine to form an imine intermediate that is subsequently reduced.[7] Alternative methods include the alkylation of a suitable amine with a long-chain alkyl halide and the direct reaction of dodecanol (B89629) with methylamine (B109427) under acidic conditions.[7]

Experimental Protocol: Reductive Amination of Didecylamine

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Didecylamine

-

Formaldehyde (37% solution in water)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a high-pressure reactor (autoclave), dissolve didecylamine in the chosen anhydrous solvent.

-

Add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the amine.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Add the formaldehyde solution to the reaction mixture. A slight molar excess of formaldehyde is typically used.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to a temperature between 80-120 °C and maintain stirring for several hours (4-24 hours), monitoring the reaction progress by techniques such as GC or TLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications as a Chemical Intermediate

This compound is a versatile intermediate primarily used in the synthesis of quaternary ammonium (B1175870) compounds, which function as cationic surfactants.[1][8] These surfactants have widespread applications in various industries.

Key Applications:

-

Surfactant Precursor: It is a key raw material for producing quaternary ammonium compounds used in textile softeners, hair conditioners, and cosmetics.[8]

-

Emulsifiers: Its amphiphilic nature makes it suitable for stabilizing oil-in-water emulsions in oilfield chemicals, metalworking fluids, and agricultural formulations.[8]

-

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of novel anthraquinone (B42736) compounds with potential anticancer properties.[2][4][9][]

-

Corrosion Inhibitors: The compound and its derivatives are utilized as corrosion inhibitors in various industrial settings.[3]

Key Reactions and Mechanisms

This compound, as a tertiary amine, undergoes reactions typical of this class of compounds. Its lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

1. Neutralization: It readily reacts with acids in exothermic reactions to form ammonium salts and water.[2][4][9] This is a fundamental acid-base reaction.

2. Alkylation (Quaternization): As a nucleophile, it can react with alkyl halides (e.g., methyl iodide, benzyl chloride) in an SN2 reaction to form quaternary ammonium salts.[11][12] This reaction is crucial for the synthesis of cationic surfactants.[8]

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

This protocol outlines the synthesis of N,N-didecyl-N-methyl-N-benzylammonium chloride.

Materials:

-

This compound

-

Benzyl chloride

-

Aprotic solvent (e.g., acetonitrile, acetone)

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by TLC.

-

Upon completion, the quaternary ammonium salt may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure quaternary ammonium salt.

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of surfactants, emulsifiers, and potential pharmaceutical agents. Its unique properties, stemming from its long alkyl chains, make it indispensable in formulations requiring surface activity and in the development of specialty chemicals. A thorough understanding of its synthesis, chemical properties, and reaction mechanisms is essential for researchers and professionals aiming to leverage this compound in new and innovative applications in chemical synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7396-58-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. N-甲基二癸基胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Buy this compound | 7396-58-9 [smolecule.com]

- 8. gneechemical.com [gneechemical.com]

- 9. This compound CAS#: 7396-58-9 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

The Pivotal Role of N-Methyldidecylamine in Advanced Surfactant Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyldidecylamine, a tertiary amine with the chemical formula C₂₁H₄₅N, serves as a critical intermediate in the synthesis of a versatile class of cationic surfactants known as quaternary ammonium (B1175870) compounds. Its unique molecular structure, featuring a methyl group and two long decyl chains attached to a nitrogen atom, provides the foundation for producing surfactants with a wide array of applications, from industrial processes to advanced drug delivery systems. This technical guide delves into the synthesis, properties, and applications of surfactants derived from this compound, providing detailed experimental protocols and quantitative data for researchers in the field.

From Tertiary Amine to Cationic Surfactant: The Quaternization Process

The primary role of this compound in surfactant production is as a precursor in the quaternization reaction. This chemical process involves the alkylation of the tertiary amine, converting it into a quaternary ammonium salt, which possesses the characteristic amphiphilic properties of a surfactant. The resulting cationic surfactants have a positively charged nitrogen atom, making them effective at interfaces and giving them unique functionalities.

The most common quaternization reaction for this compound is the Menschutkin reaction, where the tertiary amine is reacted with an alkyl halide.[1] The choice of the alkyl halide determines the specific properties of the final quaternary ammonium salt. For instance, reaction with methyl chloride yields Didecyldimethylammonium chloride (DDAC), a widely used disinfectant and biocide, while reaction with methyl bromide produces Didecyldimethylammonium bromide (DDAB), a compound often employed in the formulation of vesicles for drug delivery.[2][3]

General Synthesis Pathway

The synthesis of didecyldimethylammonium halides from this compound can be represented by the following general reaction scheme:

Caption: General synthesis pathway of didecyldimethylammonium halides.

Experimental Protocols

A detailed experimental protocol for the synthesis of Didecyldimethylammonium chloride (DDAC) from this compound is outlined in Chinese patent CN101914026A.[4][5]

Synthesis of Didecyldimethylammonium Chloride (DDAC)

Materials:

-

This compound (didecyl methyl tertiary amine)

-

Chloromethane (B1201357) (methyl chloride)

-

Alcohol solvent (e.g., industrial alcohol or isopropanol)

-

Basic catalyst (e.g., sodium carbonate)

Procedure:

-

In a reaction kettle, dissolve a mixture of this compound and chloromethane in the alcohol solvent. The recommended molar ratio of this compound to chloromethane is between 0.98-1.10 : 0.95-1.05.[4][5] The molar ratio of the alcohol solvent to this compound should be in the range of 1.91-1.96 : 1-1.04.[4]

-

Add the basic catalyst. The molar ratio of the catalyst to the alcohol solvent is suggested to be 0.0111–0.0114 : 1–1.04.[4]

-

Heat the mixture to a temperature between 75 °C and 95 °C and allow it to reflux for 4 to 6 hours. The reaction pressure should be maintained at or below 0.18 MPa.[4][5]

-

After the initial reaction period, maintain the temperature between 80 °C and 90 °C for an additional 2 to 3 hours to ensure the reaction goes to completion.[4][5]

-

The resulting product is Didecyldimethylammonium chloride. The described process is reported to yield a product with a purity of 80.0%–82.0% and a pH value between 4.5 and 7.5.[4]

Physicochemical Properties of this compound-Derived Surfactants

The physicochemical properties of the quaternary ammonium salts derived from this compound are crucial for their application. The following tables summarize key data for Didecyldimethylammonium chloride (DDAC) and Didecyldimethylammonium bromide (DDAB).

Table 1: Physicochemical Properties of Didecyldimethylammonium Chloride (DDAC)

| Property | Value | Reference(s) |

| CAS Number | 7173-51-5 | |

| Molecular Formula | C₂₂H₄₈ClN | [6] |

| Molecular Weight | 362.08 g/mol | [2] |

| Appearance | Colorless solid | [6] |

| Melting Point | 94-100 °C | [2] |

| Boiling Point | Decomposes at >180°C | [2] |

| Density | 0.87 g/cm³ | [6] |

| Solubility in Water | 0.65 g/L at 20 °C | [2] |

| pH (10 g/L in H₂O) | 6.5-8.0 at 20 °C |

Table 2: Physicochemical Properties of Didecyldimethylammonium Bromide (DDAB)

| Property | Value | Reference(s) |

| CAS Number | 2390-68-3 | [7] |

| Molecular Formula | C₂₂H₄₈BrN | [7] |

| Molecular Weight | 406.53 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9][10] |

| Melting Point | 149-151 °C | [7][8] |

| Solubility | Soluble in methanol, hot and cold water | [7][9] |

| Stability | Stable, but hygroscopic and incompatible with strong oxidizing agents | [7][9][10] |

Applications in Research and Drug Development

Surfactants derived from this compound, particularly DDAC and DDAB, have significant applications in research and drug development due to their antimicrobial and formulation properties.

Antimicrobial Activity